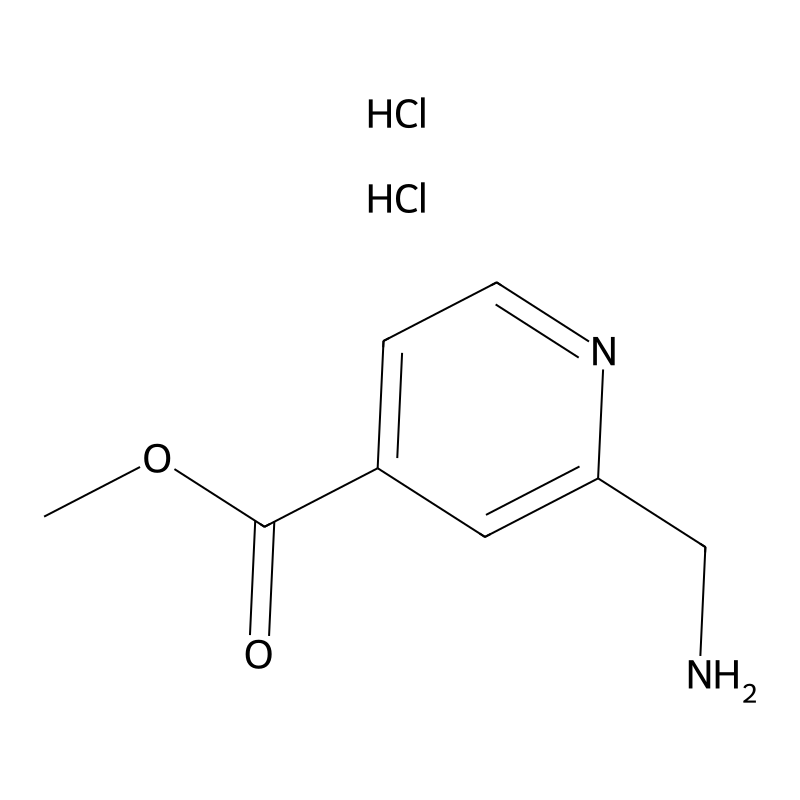Methyl 2-(aminomethyl)pyridine-4-carboxylate dihydrochloride

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Methyl 2-(aminomethyl)pyridine-4-carboxylate dihydrochloride is a chemical compound characterized by the molecular formula . This compound consists of a pyridine ring substituted with an aminomethyl group and a carboxylate ester, making it a versatile building block in organic synthesis. The dihydrochloride form indicates the presence of two hydrochloric acid molecules associated with the base compound, enhancing its solubility in water and making it suitable for various applications in chemical research and development .
- Oxidation: This compound can be oxidized to yield various pyridine derivatives.
- Reduction: Reduction reactions can convert it into different amine derivatives.
- Substitution: It can undergo nucleophilic substitution, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Reactions involving this compound typically utilize reagents such as:
- Oxidizing agents: e.g., potassium permanganate.
- Reducing agents: e.g., lithium aluminum hydride.
- Nucleophiles: e.g., sodium azide.
These reactions are generally performed under controlled temperature and pressure conditions to ensure optimal product formation .
Major Products Formed
The major products from these reactions include various pyridine derivatives, amine derivatives, and substituted pyridine compounds, which can serve as intermediates in further synthetic pathways.
Methyl 2-(aminomethyl)pyridine-4-carboxylate dihydrochloride exhibits potential biological activities, making it a subject of interest in pharmacological research. It has been investigated for its antimicrobial properties and potential anticancer activities. The mechanism of action often involves interaction with specific enzymes and receptors, modulating their activity to produce desired biological effects. This compound's role in enzyme interactions and protein-ligand binding is particularly notable in biological studies .
The synthesis of methyl 2-(aminomethyl)pyridine-4-carboxylate dihydrochloride typically involves the reaction of 2-(aminomethyl)pyridine-4-carboxylic acid with methanol in the presence of hydrochloric acid. This reaction is generally conducted under inert atmosphere conditions at room temperature to prevent unwanted side reactions. In industrial settings, similar methods are employed but may include additional purification steps to enhance product purity .
The applications of methyl 2-(aminomethyl)pyridine-4-carboxylate dihydrochloride span various fields:
- Chemistry: It serves as a building block for synthesizing more complex organic molecules.
- Biology: Utilized in studies related to enzyme interactions and protein-ligand binding.
- Medicine: Investigated for therapeutic properties, particularly in antimicrobial and anticancer research.
- Industry: Employed in developing new materials and chemical processes .
Interaction studies involving methyl 2-(aminomethyl)pyridine-4-carboxylate dihydrochloride focus on its binding affinity to specific molecular targets. These studies reveal insights into its potential therapeutic effects and mechanisms of action, particularly concerning enzyme modulation and receptor interactions. Understanding these interactions is crucial for elucidating the compound's role in biological systems and its potential applications in drug development .
Several compounds exhibit structural similarities to methyl 2-(aminomethyl)pyridine-4-carboxylate dihydrochloride. Here are some notable examples:
| Compound Name | Similarity Index |
|---|---|
| Ethyl 6-(aminomethyl)nicotinate hydrochloride | 0.92 |
| Methyl 2,6-dimethylisonicotinate | 0.86 |
| Ethyl 5-amino-6-methylnicotinate | 0.84 |
| Ethyl 3-amino-4-pyridinecarboxylate | 0.80 |
| Methyl 4-amino-6-methylnicotinate | 0.79 |








